![molecular formula C16H17NO4S B14380267 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate CAS No. 89868-59-7](/img/structure/B14380267.png)
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C16H17NO5S . This compound is known for its unique structural features, which include a pyridinium core substituted with a formylphenyl group and a methanesulfonate counterion. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(2-(4-formylphenyl)ethenyl)pyridine, which is then methylated to form the pyridinium salt. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridinium core can interact with negatively charged sites, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate include:
4-(2-(4-Formylphenyl)ethenyl)pyridine: Lacks the methanesulfonate counterion, which affects its solubility and reactivity.
N-methyl-4-(p-formylstyryl)pyridinium methylsulfate: Similar structure but different counterion, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its combination of a formylphenyl group, a pyridinium core, and a methanesulfonate counterion, which together confer distinct chemical and biological properties.
Propiedades
Número CAS |
89868-59-7 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methanesulfonate;4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H14NO.CH4O3S/c1-16-11-3-2-4-15(16)10-9-13-5-7-14(12-17)8-6-13;1-5(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
PZVQRWOFVSDTBT-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C=O.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


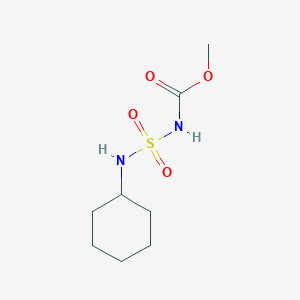
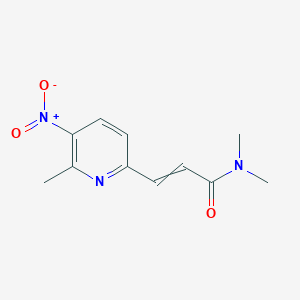
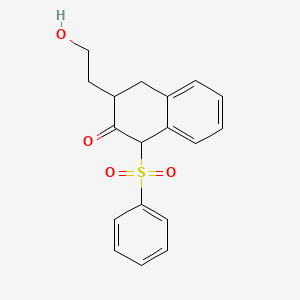
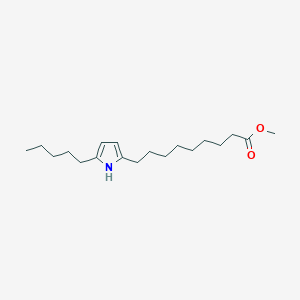
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
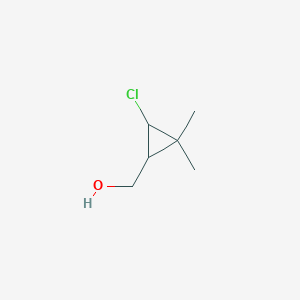
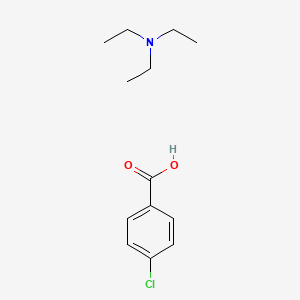
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
amino}acetic acid](/img/structure/B14380231.png)
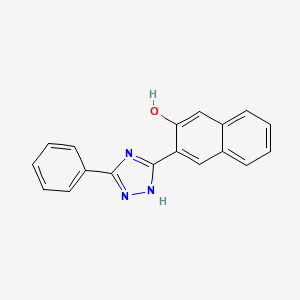
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
